molecular formula C15H19N3S B12239714 3-(4-Cyclobutylpiperazin-1-yl)-1,2-benzothiazole

3-(4-Cyclobutylpiperazin-1-yl)-1,2-benzothiazole

Cat. No.: B12239714
M. Wt: 273.4 g/mol
InChI Key: NGVGPSHBBLANOH-UHFFFAOYSA-N
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Description

3-(4-Cyclobutylpiperazin-1-yl)-1,2-benzothiazole is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a benzothiazole ring fused with a piperazine moiety, which is further substituted with a cyclobutyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyclobutylpiperazin-1-yl)-1,2-benzothiazole typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced by reacting the benzothiazole derivative with 1-chloropiperazine or a similar piperazine derivative under basic conditions.

    Cyclobutyl Substitution: The final step involves the substitution of the piperazine ring with a cyclobutyl group, which can be achieved through nucleophilic substitution reactions using cyclobutyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyclobutylpiperazin-1-yl)-1,2-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Cyclobutylpiperazin-1-yl)-1,2-benzothiazole involves its interaction with specific molecular targets, such as G protein-coupled receptors (GPCRs). The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various signaling pathways. This modulation can lead to changes in cellular responses, which are the basis for its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopentylpiperazine: Similar structure with a cyclopentyl group instead of a cyclobutyl group.

    4-Cyclobutyl-6-(piperazin-1-yl)pyrimidine: Contains a pyrimidine ring instead of a benzothiazole ring.

Uniqueness

3-(4-Cyclobutylpiperazin-1-yl)-1,2-benzothiazole is unique due to the presence of the benzothiazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its binding affinity and selectivity towards specific biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H19N3S

Molecular Weight

273.4 g/mol

IUPAC Name

3-(4-cyclobutylpiperazin-1-yl)-1,2-benzothiazole

InChI

InChI=1S/C15H19N3S/c1-2-7-14-13(6-1)15(16-19-14)18-10-8-17(9-11-18)12-4-3-5-12/h1-2,6-7,12H,3-5,8-11H2

InChI Key

NGVGPSHBBLANOH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2CCN(CC2)C3=NSC4=CC=CC=C43

Origin of Product

United States

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